ACH-806

Descripción general

Descripción

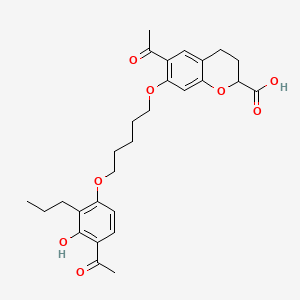

GS-9132, también conocido como ACH-806, es un inhibidor de molécula pequeña de la replicación del virus de la hepatitis C (VHC). Fue descubierto por Achillion Pharmaceuticals y desarrollado posteriormente en colaboración con Gilead Sciences. Este compuesto es particularmente notable por su novedoso mecanismo de acción que involucra la proteasa del VHC, lo que lo convierte en un candidato prometedor para el tratamiento de la hepatitis C .

Aplicaciones Científicas De Investigación

GS-9132 se ha investigado principalmente por su potencial para tratar la hepatitis C. El compuesto ha sido sometido a ensayos clínicos de fase I para evaluar su farmacocinética, tolerabilidad y seguridad en voluntarios sanos . El novedoso mecanismo de acción de GS-9132, que involucra la inhibición de la proteasa del VHC, lo convierte en una herramienta valiosa en el estudio de la replicación del VHC y el desarrollo de nuevas terapias antivirales . Además, la capacidad de GS-9132 para inhibir la replicación del ARN viral en células de replicón del VHC se ha demostrado en ensayos clínicos de prueba de concepto .

Mecanismo De Acción

GS-9132 ejerce sus efectos inhibiendo la enzima proteasa del VHC, que es esencial para la replicación del virus. El compuesto altera la composición de los complejos de replicación viral, lo que lleva a la degradación de proteínas virales clave como NS3 y NS4A . Esta inhibición evita que el virus se replique y se propague dentro del huésped . Los objetivos moleculares de GS-9132 incluyen las proteínas NS3 y NS4A, que son componentes críticos de la maquinaria de replicación del VHC .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para GS-9132 no se han detallado ampliamente en fuentes públicamente disponibles. Se sabe que el compuesto se descubrió mediante la selección de bibliotecas de compuestos, la identificación de aciertos/líderes y la optimización de líderes utilizando células que contienen replicones subgenómicos del VHC . Los métodos de producción industrial para GS-9132 probablemente involucrarían procesos estándar de fabricación farmacéutica, incluida la síntesis química, la purificación y la formulación.

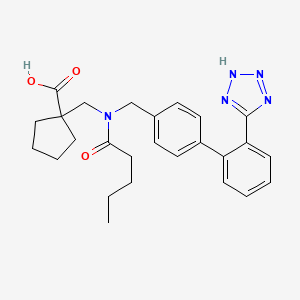

Comparación Con Compuestos Similares

Compuestos similares incluyen BILN-2061 y VX-950 (Telaprevir), que también se dirigen a la serina proteasa NS3-4A del VHC . GS-9132 es único en su mecanismo de acción específico, que involucra la alteración de la composición de los complejos de replicación viral . Este enfoque novedoso distingue a GS-9132 de otros inhibidores de la proteasa del VHC y destaca su potencial como agente terapéutico para la hepatitis C .

Análisis De Reacciones Químicas

GS-9132 principalmente experimenta reacciones relacionadas con su papel como inhibidor de la proteasa del VHC. El compuesto interactúa con la enzima proteasa del VHC, inhibiendo su actividad y, por lo tanto, evitando la replicación del virus . Los detalles específicos sobre los tipos de reacciones, los reactivos comunes y las condiciones utilizadas en estas reacciones no están disponibles fácilmente. el principal producto formado a partir de estas reacciones es la inhibición de la replicación del VHC, que es el efecto terapéutico deseado .

Propiedades

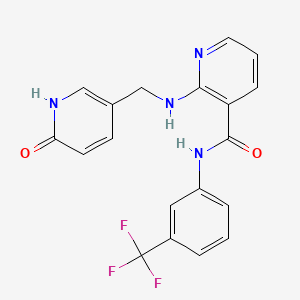

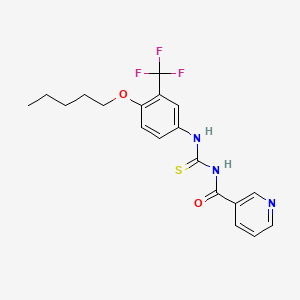

IUPAC Name |

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGOXONRXFGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870142-71-5 | |

| Record name | ACH-806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACH-806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

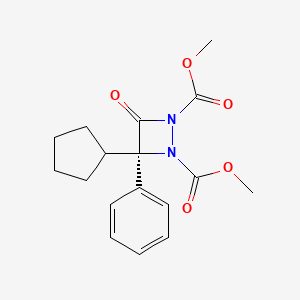

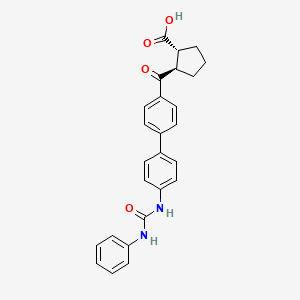

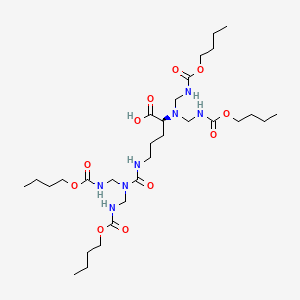

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

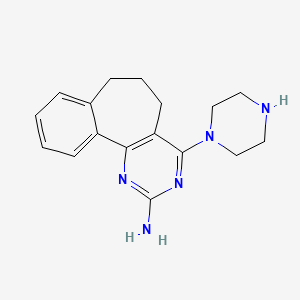

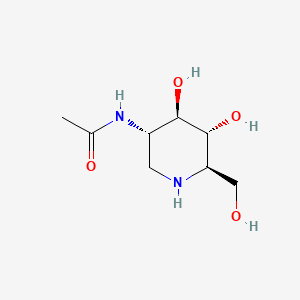

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACH-806 against HCV?

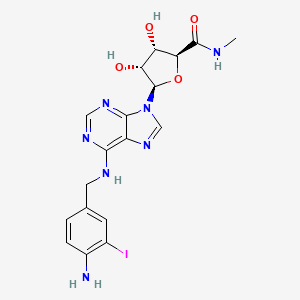

A1: this compound inhibits HCV replication by targeting the NS4A protein. Unlike other HCV inhibitors that target NS3 protease or NS5B polymerase, this compound disrupts the formation and function of the viral replication complex (RC) []. It does this by inducing the formation of a 14 kDa homodimeric form of NS4A (p14). This, in turn, leads to the accelerated degradation of NS3 and NS4A within the RC, effectively hindering viral replication [].

Q2: What is the evidence that this compound targets NS4A and not other HCV proteins?

A2: Several lines of evidence point to NS4A as the primary target of this compound:

- Resistance Mutations: Replicon variants resistant to this compound consistently show mutations in the NS3 protein, specifically at the N-terminus where it interacts with NS4A []. These mutations (C16S and A39V) are thought to disrupt the interaction between NS3 and NS4A, thereby hindering the action of this compound [, ].

- Effects on RC Composition: this compound specifically alters the composition of the viral RC by reducing NS3 and NS4A levels without affecting polyprotein translation or processing [].

- Resistance Profile: this compound shows no cross-resistance with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors []. This suggests a unique mechanism of action distinct from these established drug targets.

Q3: Have any resistance mutations to this compound been identified?

A3: Yes, two single mutations in the NS3 gene have been identified as conferring resistance to this compound: a cysteine-to-serine mutation at amino acid 16 (C16S) and an alanine-to-valine mutation at amino acid 39 (A39V) []. Both mutations reside at the N-terminus of NS3, a region crucial for interaction with NS4A []. Interestingly, a study utilizing J6/JFH1-based HCV recombinants with genotype-specific NS4A found that this compound efficacy was not significantly impacted by changes at amino acids 1042 and 1065 in the NS3 protease, which were previously suggested to mediate resistance []. This highlights the complex interplay between NS3 and NS4A in the context of this compound activity and emphasizes the need for further research.

Q4: Has this compound been tested in clinical trials?

A4: Yes, this compound has been evaluated in a proof-of-concept clinical trial involving HCV genotype 1 infected individuals []. While detailed results of the trial are not provided in the abstracts, the fact that this compound progressed to clinical trials suggests promising antiviral activity observed in preclinical studies.

Q5: Does this compound show synergy with other HCV inhibitors?

A5: Yes, studies have shown that this compound exhibits synergistic antiviral effects when combined with other classes of HCV inhibitors. This includes NS3 protease inhibitors, as well as both nucleoside and non-nucleoside inhibitors of the NS5B polymerase []. This synergistic potential makes this compound an attractive candidate for combination therapy, which is essential to combat the rapid emergence of resistance observed with HCV monotherapy.

Q6: Are there any naturally occurring resistance mutations to this compound in HCV-infected individuals?

A6: A study examining HCV genome sequences from treatment-naïve patients found that resistance mutations to this compound were present at low frequencies (0.3% to 2.8%) []. This suggests that naturally occurring resistance to this compound is relatively uncommon, which is encouraging for its potential clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)